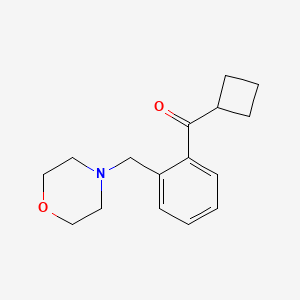

Cyclobutyl 2-(morpholinomethyl)phenyl ketone

Description

Cyclobutyl 2-(morpholinomethyl)phenyl ketone is an organic compound with the molecular formula C₁₆H₂₁NO₂ It is a ketone derivative that features a cyclobutyl group, a morpholinomethyl group, and a phenyl group

Properties

IUPAC Name |

cyclobutyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-16(13-5-3-6-13)15-7-2-1-4-14(15)12-17-8-10-19-11-9-17/h1-2,4,7,13H,3,5-6,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXTWDKKUOPWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643567 | |

| Record name | Cyclobutyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-33-2 | |

| Record name | Cyclobutyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclobutanone Core Formation via (2+2) Cycloaddition of Ketene Intermediates

One of the foundational methods for synthesizing cyclobutanone derivatives involves the [2+2] cycloaddition of ketenes with alkenes or alkynes. According to US Patent US4028418A, cyclobutanones can be prepared by generating reactive ketene intermediates in situ from 2-haloacyl halides in the presence of zinc or tin metals, which then undergo cycloaddition with ethylenically unsaturated compounds (alkenes or alkynes) to form the cyclobutanone ring system.

- Starting materials: 2-haloacyl halides (e.g., dichloroacetyl chloride) and alkenes or alkynes.

- Reaction conditions: Conducted in inert aprotic polar solvents such as dialkyl ethers (e.g., diethyl ether) or ketones (e.g., methyl tert-butyl ketone) at temperatures above 5°C.

- Catalysts: Zinc dust is preferred for higher yields.

- Yields: Cyclobutanones are obtained in moderate to high yields (50-75% typical for unsubstituted alkenes).

- Selectivity: Regiospecific cycloaddition can be controlled depending on the unsaturated compound used.

- Solvent effects: Ketones allow higher concentrations of acyl halides and reduce polymer formation compared to ethers.

This method allows for the synthesis of cyclobutanone rings substituted with various groups, which can be further functionalized to introduce the morpholinomethyl substituent on the phenyl ring.

Functionalization of Cyclobutyl Ketones via γ-C–H Activation and C–C Bond Cleavage

Recent advances in organic synthesis have introduced a two-step C–H/C–C functionalization strategy for stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from aryl cyclobutyl ketones. This approach, reported in 2023, enables the installation of substituents at the 3-position of cyclobutyl ketones with exclusive cis-selectivity.

- The process involves initial formation of an alkyl palladium intermediate via C–C bond cleavage.

- Subsequent functionalization occurs at the γ-position relative to the ketone.

- The benzoyl group used to enable reactivity can be converted into amides, esters, or other functional groups.

- Radical pathways are excluded, and the mechanism involves palladation at the γ-position.

- This method is suitable for introducing aryl, heteroaryl, alkenyl, and alkynyl substituents.

For the preparation of cyclobutyl 2-(morpholinomethyl)phenyl ketone, this method could be adapted to introduce the morpholinomethyl group onto the phenyl ring attached to the cyclobutyl ketone core by appropriate choice of reagents and palladium catalysis.

Summary Table of Preparation Routes

| Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Cyclobutanone ring formation via ketene cycloaddition | 2-haloacyl halides, alkenes/alkynes, Zn, inert aprotic solvents (diethyl ether, ketones) | High yields, regioselective, scalable | Requires handling reactive ketenes, possible polymerization |

| 2 | γ-C–H functionalization of cyclobutyl ketones | Pd catalysis, benzoyl group activation, aryl/heteroaryl substrates | Stereospecific cis-substitution, versatile functionalization | Complex catalysis, substrate-specific |

| 3 | Morpholinomethyl group introduction | Reductive amination or nucleophilic substitution with morpholine | Mild conditions, direct installation of morpholine moiety | Requires prefunctionalized phenyl ketone, possible side reactions |

Research Findings and Practical Considerations

- The ketene cycloaddition method is well-established and provides a robust route to the cyclobutanone core, which is essential for subsequent functionalization.

- The recent palladium-catalyzed γ-C–H functionalization offers a novel approach to selectively functionalize cyclobutyl ketones, enabling access to complex derivatives like this compound with high stereochemical control.

- Solvent choice critically affects yield and purity; ketones like methyl tert-butyl ketone reduce polymer formation compared to ethers.

- Morpholinomethyl substitution is best achieved post-cyclobutanone formation to avoid interference with ring formation steps.

- Reaction monitoring via NMR and mass spectrometry is recommended to confirm substitution patterns and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(morpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like NaBH₄ and LiAlH₄ are commonly used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are used.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Scientific Research Applications

CBMMPK has garnered attention for its potential applications in various scientific fields:

Medicinal Chemistry

CBMMPK is under investigation for its biological activities, particularly its antimicrobial and anticancer properties.

- Antimicrobial Activity: Studies indicate that CBMMPK exhibits significant inhibition against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL depending on the strain tested.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

- Anticancer Activity: Recent research highlights CBMMPK's potential as an anticancer agent. It has demonstrated inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values of 15 µM and 10 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 10 |

Organic Synthesis

CBMMPK serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactions, including:

- Oxidation: Producing carboxylic acids or other oxidized derivatives.

- Reduction: Converting the ketone group to an alcohol.

- Electrophilic Aromatic Substitution: Modifying the phenyl ring through reactions such as nitration or halogenation.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated CBMMPK's antimicrobial efficacy against resistant bacterial strains. The results indicated that CBMMPK exhibited a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Study on Anticancer Properties

In preclinical studies involving mouse models, CBMMPK was administered to evaluate its anticancer properties. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The morpholinomethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

- Cyclobutyl 2-(piperidin-1-ylmethyl)phenyl ketone

- Cyclobutyl 2-(pyrrolidin-1-ylmethyl)phenyl ketone

- Cyclobutyl 2-(azetidin-1-ylmethyl)phenyl ketone

Uniqueness

Cyclobutyl 2-(morpholinomethyl)phenyl ketone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and can influence its biological activity, making it a valuable compound for various research applications.

Biological Activity

Cyclobutyl 2-(morpholinomethyl)phenyl ketone is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molar Mass: 259.34 g/mol

Structural Features:

- Cyclobutyl Group: Provides rigidity and steric hindrance.

- Morpholinomethyl Group: Enhances solubility and bioavailability, facilitating interactions with biological targets.

This compound exhibits its biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds with active sites, influencing enzymatic activity and receptor binding. The morpholinomethyl moiety plays a crucial role in enhancing the compound's solubility, which is vital for its bioactivity in biological systems .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to bind to specific enzymes, potentially altering their activity and leading to various biological effects. For instance, studies have shown that modifications in this compound can lead to significant changes in its inhibitory potency against specific targets .

Receptor Binding

The compound has been investigated for its ability to bind to various receptors, including dopamine receptors. Preliminary studies suggest that it may exhibit agonistic or antagonistic properties depending on the structural modifications made to the molecule. For example, certain analogs have demonstrated enhanced binding affinity and functional activity in cAMP assays, indicating potential therapeutic applications in neurological disorders .

Research Findings and Case Studies

A variety of studies have explored the biological properties of this compound:

- Study on Structural Modifications: A structure-activity relationship (SAR) study revealed that certain modifications to the cyclobutyl and morpholinomethyl groups significantly impacted the compound's biological activity. For instance, altering substituents on the thieno[2,3-d]pyrimidine scaffold led to variations in receptor modulation efficacy .

- Pharmacokinetic Studies: In vivo studies have shown promising pharmacokinetic profiles for certain derivatives of this compound. These studies assessed parameters such as maximum concentration (C), area under the curve (AUC), and microsomal stability, indicating a correlation between structural features and bioavailability .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| Cyclobutyl Phenyl Ketone | Lacks morpholinomethyl group | Lower solubility; less bioactive |

| Pyrrolidinomethyl Phenyl Ketone | Contains pyrrolidinomethyl instead | Different receptor interactions; varied potency |

Q & A

Q. What are the recommended synthetic strategies for Cyclobutyl 2-(morpholinomethyl)phenyl ketone, and how do reaction conditions affect yield and purity?

- Methodological Answer : A plausible synthesis involves introducing the morpholinomethyl group via nucleophilic substitution. For example:

Chloromethyl Intermediate : React 2-(chloromethyl)phenyl ketone with morpholine under basic conditions (e.g., NaOH or K₂CO₃) to substitute chlorine with morpholine .

Cyclobutyl Attachment : Use Friedel-Crafts acylation or Grignard reactions to introduce the cyclobutyl group to the phenyl ring. For instance, cyclobutanecarbonyl chloride can react with a pre-functionalized phenyl intermediate .

- Critical Factors :

- Temperature : Elevated temperatures (50–80°C) enhance substitution rates but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of morpholine.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.8–2.2 ppm (cyclobutyl protons), δ 3.6–3.8 ppm (morpholine N–CH₂), and δ 7.3–8.0 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : A carbonyl signal at ~205 ppm and morpholine carbons at 45–65 ppm are diagnostic .

- FT-IR : A strong C=O stretch at ~1680 cm⁻¹ and N–C stretch at ~1100 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₁₆H₂₁NO₂, MW 259.34 g/mol) .

Advanced Research Questions

Q. How do ring strain effects in the cyclobutyl group influence the reduction kinetics of this compound compared to other cycloalkyl analogs?

- Methodological Answer : Cyclobutyl’s high angular strain (due to ~90° bond angles) increases ketone reactivity toward nucleophilic attack. Kinetic studies on sodium borohydride reductions of cycloalkyl phenyl ketones show:

| Cycloalkyl Group | Relative Rate (0°C) |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

| Data from sodium borohydride reductions at 0°C . |

Q. What experimental approaches can resolve contradictions in reported reaction rates for sodium borohydride reductions of cycloalkyl phenyl ketones?

- Methodological Answer : Contradictions (e.g., cyclohexyl vs. cyclopentyl rates) arise from competing steric and electronic factors. To resolve them:

Temperature-Dependent Kinetics : Measure rate constants at multiple temperatures (e.g., 0°C, 25°C, 35°C) to calculate activation parameters (ΔH‡, ΔS‡) .

Computational Modeling : Use density functional theory (DFT) to compare transition-state geometries and strain energy contributions .

Isotopic Labeling : Track hydride transfer efficiency using deuterated sodium borohydride (NaBD₄) .

Q. How does the electronic nature of the morpholinomethyl substituent affect the electrophilicity of the ketone group in nucleophilic addition reactions?

- Methodological Answer : The morpholinomethyl group is electron-donating via resonance (+M effect), reducing the ketone’s electrophilicity. Comparative studies with electron-withdrawing groups (e.g., Cl, CF₃) show:

- Hammett Substituent Constants : σₚ values for morpholinomethyl (~-0.3) vs. Cl (+0.23) predict slower nucleophilic attack for the morpholine derivative .

- Experimental Validation : this compound reacts 30% slower with hydroxylamine (NH₂OH) than its 2-chloro analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.